molecular formula C7H8F2O B6192553 3,3-difluorobicyclo[2.2.1]heptan-2-one CAS No. 2648956-84-5

3,3-difluorobicyclo[2.2.1]heptan-2-one

Cat. No.: B6192553
CAS No.: 2648956-84-5
M. Wt: 146.1
InChI Key:
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Description

3,3-Difluorobicyclo[2.2.1]heptan-2-one is a bicyclic compound with the molecular formula C7H8F2O. It is characterized by the presence of two fluorine atoms attached to the bicyclo[2.2.1]heptane framework. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorobicyclo[2.2.1]heptan-2-one typically involves the fluorination of bicyclo[2.2.1]heptan-2-one derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorobicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Difluorobicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable probe in studying enzyme-substrate interactions.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3-difluorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichlorobicyclo[2.2.1]heptan-2-one
  • 3,3-Dibromobicyclo[2.2.1]heptan-2-one
  • 3,3-Diiodobicyclo[2.2.1]heptan-2-one

Uniqueness

3,3-Difluorobicyclo[2.2.1]heptan-2-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atoms enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound in various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorobicyclo[2.2.1]heptan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of the bicyclic ring system, introduction of the fluorine atoms, and the formation of the ketone functional group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Hydrogen fluoride", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Acetone", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride in chloroform to form the bicyclic intermediate", "Step 2: Reduction of the bicyclic intermediate with sodium borohydride in methanol to form the corresponding diol", "Step 3: Protection of the diol with acetic anhydride and pyridine to form the acetonide", "Step 4: Dehydration of the acetonide with hydrogen fluoride to form the fluorinated bicyclic intermediate", "Step 5: Oxidation of the fluorinated intermediate with sodium chlorite in acetic acid to form the ketone functional group", "Step 6: Purification of the final product through recrystallization using a mixture of acetone and water", "Step 7: Neutralization of the purified product with sodium bicarbonate and drying with sodium sulfate" ] }

CAS No.

2648956-84-5

Molecular Formula

C7H8F2O

Molecular Weight

146.1

Purity

95

Origin of Product

United States

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